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Compound of Interest

Compound Name: 1-(4-Acetylphenyl)-3-ethylurea

Cat. No.: B7544083

Get Quote

Executive Summary & Chemical Context
Compound Identity: 1-(4-Acetylphenyl)-3-ethylurea (APEU) CAS Registry Number: 72531-14-

7 Molecular Formula:

Molecular Weight: 206.24 g/mol

Pharmacophore Analysis: APEU belongs to the N-substituted phenylurea class, a "privileged

structure" in medicinal chemistry. Its scaffold consists of three critical domains:

The Urea Linker ($ -NH-CO-NH- $): A classic hydrogen-bond donor/acceptor motif capable

of binding to the "gatekeeper" residues in kinase ATP-binding pockets (e.g., the Glu-Lys salt

bridge).

The 4-Acetylphenyl Group: Provides a rigid aromatic core with a para-acetyl substituent. The

acetyl group acts as a hydrogen bond acceptor and a metabolic handle, mimicking the

electronic properties found in various anticonvulsants and kinase inhibitors.

The Ethyl Tail: A small hydrophobic alkyl chain that often dictates solubility and fits into

hydrophobic sub-pockets (e.g., the hydrophobic back pocket of receptors).
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Primary Screening Hypothesis: Based on Structure-Activity Relationship (SAR) data of

analogous phenylureas, APEU should be screened primarily for Antineoplastic activity (Kinase

Inhibition) and Cytokinin-like (Agrochemical) activity, with secondary screening for

Anticonvulsant potential.

Tier 0: In Silico Profiling & Material Verification
Before wet-lab screening, the compound's purity and theoretical binding must be established.

Quality Control (QC) Protocol
Screening impure material leads to false positives (pan-assay interference).

Purity Threshold: >98% by HPLC.

Identity Verification:

-NMR (DMSO-

) must confirm the diagnostic acetyl methyl singlet (~2.5 ppm) and the ethyl group signals
(triplet/quartet).

Solubility Check: Dissolve in 100% DMSO to create a 10 mM stock. Verify lack of

precipitation upon dilution to 100

M in culture media (< 0.5% DMSO final).

Molecular Docking Targets
Perform in silico docking against the following PDB targets to prioritize wet-lab assays:

VEGFR-2 (PDB: 4ASD): Phenylureas are known type-II kinase inhibitors (e.g., Sorafenib).

c-MET (PDB: 3LQ8): Often co-targeted with VEGFR by urea derivatives.

GABA-A Receptor: To assess potential anticonvulsant modulation.

Tier 1: In Vitro Cytotoxicity & Phenotypic Screening
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The first phase of biological screening determines the compound's baseline toxicity and

antiproliferative potential.

Assay: MTT/SRB Cell Viability Profiling
Objective: Determine the

(Half-maximal inhibitory concentration) across a panel of cancer vs. normal cell lines.

Experimental Protocol:

Cell Seeding: Seed tumor cells (e.g., MCF-7, HeLa, A549) and normal fibroblasts (e.g., BJ-

5ta) in 96-well plates (3,000–5,000 cells/well). Incubate for 24h.

Treatment: Add APEU in serial dilutions (0.1, 1, 10, 50, 100

M). Include Sorafenib as a positive control (urea-based kinase inhibitor).

Incubation: 48 to 72 hours at 37°C, 5%

.

Detection:

Add MTT reagent (0.5 mg/mL). Incubate 4h.

Solubilize formazan crystals with DMSO.

Measure Absorbance at 570 nm.

Analysis: Calculate

using non-linear regression (Sigmoidal dose-response).

Success Criteria:

Hit:

M in cancer lines.[1][2][3]
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Selectivity Index (SI):

.

Assay: Agrochemical Cytokinin Bioassay (Callus Yield)
Rationale: N-phenyl-N'-ethylureas often exhibit strong cytokinin activity (promoting cell division

in plants), similar to Thidiazuron. Protocol: Tobacco callus bioassay. Measure fresh weight gain

of callus tissue on Murashige & Skoog (MS) medium supplemented with APEU (0.01–10

M) vs. Kinetin (positive control).

Tier 2: Mechanism of Action (Kinase Profiling)
If Tier 1 shows antiproliferative activity, Tier 2 identifies the molecular target.

Enzymatic Kinase Inhibition Assay (FRET/ELISA)
Target: VEGFR-2 and c-MET tyrosine kinases. Methodology:

Reaction Mix: Recombinant VEGFR-2 kinase domain + Poly(Glu,Tyr) substrate + ATP +

APEU (varying concentrations).

Incubation: 60 min at Room Temp.

Detection: Use a phospho-specific antibody (ELISA) or FRET-pair labeled tracer.

Data Output: Percent inhibition relative to DMSO control.

Causality: The urea moiety binds the DFG-Asp out conformation. If APEU inhibits VEGFR-2, it

confirms the "Type II Kinase Inhibitor" mechanism.

Visualization of Screening Logic & Pathway
The following diagram illustrates the decision matrix for screening APEU, moving from chemical

verification to functional validation.
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Caption: Decision-tree workflow for APEU screening, prioritizing kinase inhibition and

cytotoxicity profiling based on pharmacophore homology.

Data Presentation Standards
When reporting results for APEU screening, use the following table structure to ensure

comparability with literature standards (e.g., Sorafenib or Thidiazuron).

Table 1: Standardized Reporting Template for APEU Biological Activity

Assay Type
Cell Line /
Target

Parameter
APEU
Result

Positive
Control
(Ref)

Interpretati
on

Cytotoxicity
MCF-7

(Breast)

(

M)

[Experimental

]

Sorafenib

(~2-4

M)

Antiproliferati

ve Potency

Cytotoxicity
BJ-5ta

(Normal)

(

M)

[Experimental

]
N/A Safety Profile

Kinase

Binding

VEGFR-2

(Enzyme)

% Inhibition

@ 10

M

[Experimental

]

Sunitinib

(>90%)

Target

Engagement

Agrochemical
Tobacco

Callus

Yield

Increase (%)

[Experimental

]

Kinetin

(100%)

Cytokinin

Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Acetylphenyl)-3-ethylurea]. BenchChem, [2026]. [Online PDF]. Available at:
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screening-of-1-4-acetylphenyl-3-ethylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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